molecular formula C9H7IN2O2 B1360810 Methyl 4-iodo-1H-indazole-6-carboxylate CAS No. 885519-33-5

Methyl 4-iodo-1H-indazole-6-carboxylate

Cat. No. B1360810
M. Wt: 302.07 g/mol
InChI Key: FZBDWCSGYBKAOD-UHFFFAOYSA-N
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Description

“Methyl 4-iodo-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885519-33-5 . It has a molecular weight of 302.07 . The compound is typically stored at 0-8°C and appears as a brown powder .


Synthesis Analysis

The synthesis of indazoles, including “Methyl 4-iodo-1H-indazole-6-carboxylate”, has been a topic of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “Methyl 4-iodo-1H-indazole-6-carboxylate” is 1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-iodo-1H-indazole-6-carboxylate” is a brown powder that is soluble in water . It has a molecular weight of 302.07 and is typically stored at 0-8°C .

Scientific Research Applications

Enthalpy of Formation

The standard molar enthalpy of formation of compounds related to Methyl 4-iodo-1H-indazole-6-carboxylate, such as 1-methyl-1H-indazole-6-carboxylic methyl ester, has been studied both experimentally and theoretically. This research is crucial in understanding the energetic and structural influences of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).

Synthesis and Structural Analysis

Novel synthetic approaches and structural analyses of compounds closely related to Methyl 4-iodo-1H-indazole-6-carboxylate, such as t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters, have been reported. This research provides insight into the stereochemistry and molecular structure of these indazole derivatives (Murugavel et al., 2010).

Analytical and Structural Characterization

A comprehensive analytical and structural characterization of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a compound similar to Methyl 4-iodo-1H-indazole-6-carboxylate, has been performed. This includes gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods. Such research is vital for understanding the physical and chemical properties of these substances (Dybowski et al., 2021).

Synthesis of Heteroaromatic Systems

Research on the synthesis of related compounds, like Methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, provides valuable insights into the creation of novel heteroaromatic systems. This can be crucial for the development of new materials and pharmaceuticals (Starosotnikov et al., 2002).

Supramolecular Structure Study

The study of the supramolecular structure of NH-indazoles, which are structurally similar to Methyl 4-iodo-1H-indazole-6-carboxylate, has been conducted. This includes the analysis of hydrogen bonding and aromatic interactions, which are key for understanding the molecular interactions and stability of these compounds (Teichert et al., 2007).

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-iodo-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBDWCSGYBKAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646183
Record name Methyl 4-iodo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodo-1H-indazole-6-carboxylate

CAS RN

885519-33-5
Record name Methyl 4-iodo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-iodo-4-methyl-benzoic acid methyl ester (1.22 g, 4.21 mmol) in acetic acid (20 mL) was added isoamyl nitrate (0.675 mL, 4.63 mmol). The mixture was stirred at room temperature for 30 minutes and then concentrated under reduced pressure. The residue was partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography to give 1.15 g (91%) of 4-iodo-1H-indazole-6-carboxylic acid methyl ester, MS (M+H)=303.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.675 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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